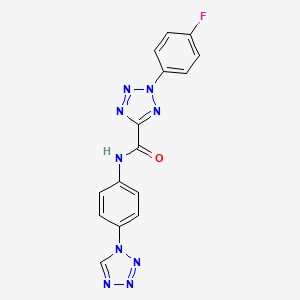

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a tetrazole ring, a carboxamide group, and a fluorophenyl group. Tetrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

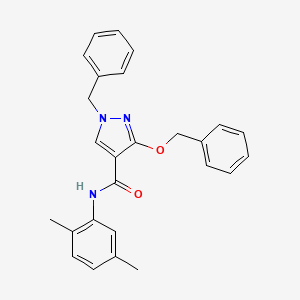

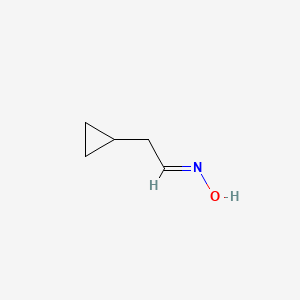

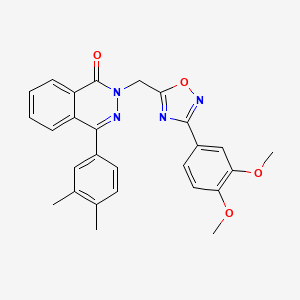

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic phenyl rings, the tetrazole rings, and the carboxamide group. These groups could be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrazole derivatives in general are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the tetrazole ring can also undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence its lipophilicity, which in turn could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Structural and Optical Properties

Using hydrothermal synthesis, researchers investigated tetrazolate-yl acylamide tectons with various substituents, including those similar to the chemical structure , to develop crystalline coordination networks. These networks, particularly when paired with cadmium dichloride, exhibited significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical applications. The study emphasizes the influence of substituents on the structural topologies and nonlinear optical properties of the resulting coordination networks (Liao et al., 2013).

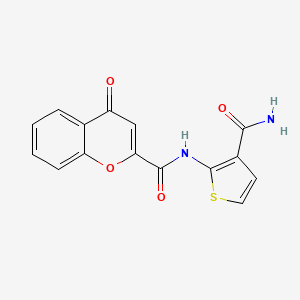

Antimicrobial Activity and Docking Studies

A study focused on synthesizing derivatives involving tetrazole and thiophene-2-carboxamide moieties, which share a structural motif with the compound , showed promising antimicrobial properties. The compounds underwent biological evaluation and molecular docking studies, suggesting their potential use in developing new antimicrobial agents (Talupur et al., 2021).

Electrochemical and Electrochromic Properties

Research into polyamides with pendent carbazole groups, which have structural similarities to the compound of interest, revealed useful levels of thermal stability and blue photoluminescence. These materials exhibited reversible redox couples upon electrochemical oxidation, indicating their utility in electrochromic devices due to the color change from a colorless neutral form to blue or green oxidized forms (Hsiao et al., 2013).

PARP Inhibition for Cancer Therapy

A series of benzimidazole carboxamide PARP inhibitors, while not directly mentioning the exact compound, explores the framework closely related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. These inhibitors showed excellent potency against PARP-1 enzyme and potential for oral bioavailability, crossing the blood-brain barrier, and distributing into tumor tissue, underscoring their relevance in cancer therapy (Penning et al., 2010).

Microwave-Assisted Synthesis for Bactericidal Activities

The microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide was described, highlighting a method that could potentially apply to the synthesis of compounds with similar structures. These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting the versatility of the tetrazole and carboxamide functional groups in developing various bioactive compounds (Hu et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKAGUPGJTTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)

methanone](/img/structure/B2460882.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)

![2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2460886.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2460896.png)